3-氯-6-(2-氟苄基)吡啶并嗪

描述

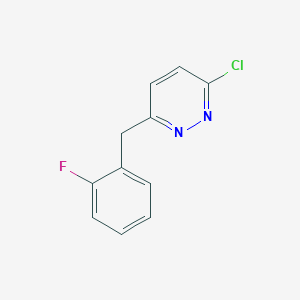

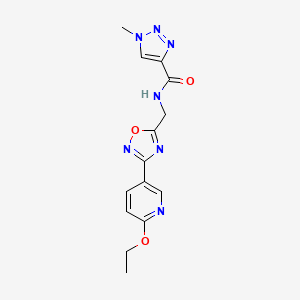

3-Chloro-6-(2-fluorobenzyl)pyridazine is a chemical compound with the empirical formula C11H8ClFN2 and a molecular weight of 222.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of this compound is FC1=C(C=CC=C1)CC(N=N2)=CC=C2Cl . This provides a textual representation of the compound’s structure.科学研究应用

化学传感和检测:3-氯-6-(2-氟苄基)吡啶并嗪衍生物的研究表明它们能够作为选择性荧光配体发挥作用。例如,具有 6-氯-吡啶并嗪部分的 6-氯-N'-(2-羟基亚苄基)吡啶并嗪-3-碳酰肼 (CPCH) 在弱酸性 pH 值下存在铝离子时表现出选择性荧光,表明在化学传感和检测中具有潜在应用 (Ichiba 等,2015)。

材料合成和性质:已探索了包括吡啶并嗪衍生物在内的芳香族聚(醚酮吡啶并嗪)的合成和性质。这些材料表现出良好的热稳定性和柔韧性,表明它们在高性能聚合物应用中很有用 (Mercer,1993)。

农业和除草剂研究:已合成吡啶并嗪衍生物(包括具有 3-氯-6-苯氧基吡啶并嗪结构的衍生物)以评估其除草活性。某些衍生物在萝卜和小麦的出苗前试验中显示出有效性,表明它们作为除草剂的潜力 (Tamura & Jojima,1963)。

缓蚀:已研究吡啶并嗪衍生物在酸性环境中抑制低碳钢腐蚀中的作用。研究发现,包括 6-氯吡啶并嗪衍生物在内的这些化合物充当混合型缓蚀剂,可以有效保护低碳钢,表明它们在防腐中的潜在应用 (Mashuga、Olasunkanmi 和 Ebenso,2017)。

药物研究和药物设计:已合成与 3-氯-6-(2-氟苄基)吡啶并嗪在结构上相关的吡啶并嗪衍生物,并研究了它们的药物特性,包括潜在的抗肿瘤和抗炎活性。这些化合物已通过各种分析技术进行表征,并通过不同的理论和实验研究探索了它们的生物活性 (Sallam 等,2021)。

属性

IUPAC Name |

3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSUDJFZOPVUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(2-fluorobenzyl)pyridazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)

![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)

![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)

![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)